molecular formula C10H18O2 B12807753 9-Methyl-1,5-dioxaspiro[5.5]undecane CAS No. 6282-44-6

9-Methyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B12807753
CAS No.: 6282-44-6
M. Wt: 170.25 g/mol
InChI Key: JRRUILAUVAMODP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,5-dioxaspiro[5.5]undecane as a starting material, which is then methylated at the 9-position using methylating agents such as methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or neutral conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

9-Methyl-1,5-dioxaspiro[5.5]undecane is a unique compound belonging to the class of spiro compounds, characterized by its distinctive dioxaspiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O2. Its structure features a spirocyclic arrangement that contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogenic microorganisms. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate that this compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Key Findings:

  • Cell Line Used: RAW 264.7 macrophages
  • Concentration: 50 µM
  • Cytokine Reduction: TNF-α reduced by 40%, IL-6 reduced by 35%

This suggests that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored in various models of neurological disorders. Notably, it has been identified as a potential modulator of GABA receptors.

Research Findings:

  • GABA Receptor Binding Affinity: Moderate affinity observed in binding assays.
  • Effect on Behavior: In animal models, administration resulted in anxiolytic-like effects without significant sedation.

These findings indicate that the compound may have therapeutic potential for anxiety-related disorders.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound to enhance its biological activity. Researchers synthesized analogs with varying substituents at different positions on the spiro framework and assessed their antimicrobial and anti-inflammatory properties.

Selected Derivatives:

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity (%)
3-Fluoro derivative16 µg/mL50% reduction in cytokines
4-Chloro derivative32 µg/mL40% reduction in cytokines
Unsubstituted64 µg/mL35% reduction in cytokines

The study concluded that specific substitutions could enhance the biological activities of the parent compound.

Properties

CAS No.

6282-44-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C10H18O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h9H,2-8H2,1H3

InChI Key

JRRUILAUVAMODP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCCCO2

Origin of Product

United States

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